molecular formula C16H10ClNO2 B6390308 2-Chloro-5-(naphthalen-2-YL)nicotinic acid CAS No. 1261921-14-5

2-Chloro-5-(naphthalen-2-YL)nicotinic acid

Cat. No.: B6390308
CAS No.: 1261921-14-5
M. Wt: 283.71 g/mol
InChI Key: LHZNZAKFGSGBSL-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-2-yl)nicotinic acid is a nicotinic acid derivative featuring a chlorine substituent at the 2-position of the pyridine ring and a naphthalen-2-yl group at the 5-position.

Properties

IUPAC Name

2-chloro-5-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-13(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZNZAKFGSGBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687673
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-14-5
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the naphthalene group. The reaction conditions often involve the use of chlorinating agents such as phosphorus oxychloride and phosphorus trichloride, with the temperature controlled around 60°C .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves a multi-step process including esterification, nucleophilic substitution, and hydrolysis. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(naphthalen-2-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, phosphorus trichloride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(naphthalen-2-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-5-(naphthalen-2-yl)nicotinic acid and related compounds:

Compound Name Molecular Weight Substituents Key Properties Biological Relevance
This compound ~283.7 g/mol* Cl (C2), naphthalen-2-yl (C5) Predicted high hydrophobicity due to naphthalene; limited solubility in polar solvents Potential PPAR modulation (inferred from structural analogs)
2-Chloro-5-(trifluoromethyl)nicotinic acid 225.55 g/mol Cl (C2), CF₃ (C5) Melting point: 173–178°C; 97% purity; high electrophilicity from CF₃ group Hypolipidemic activity via PPARα activation; used in metabolic disorder research
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid 334.7 g/mol Cl (C2), 4-fluoro-3-methoxycarbonylphenyl (C5) Discontinued commercial availability; ester functional group enhances lipophilicity Intermediate in synthesizing kinase inhibitors or anti-inflammatory agents
2-Chloro-5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid 369.65 g/mol Cl (C2), 3,5-bis(CF₃)phenyl (C5) High molar mass; strong electron-withdrawing effects from bis(CF₃) groups Likely candidate for high-affinity enzyme inhibition (e.g., COX-2)
5-(2-Thienyl)nicotinic acid 205.2 g/mol H (C2), thien-2-yl (C5) Lower hydrophobicity compared to naphthalene analogs; improved aqueous solubility Scaffold for antitubercular or anticancer agents

*Calculated based on molecular formula C₁₆H₁₀ClNO₂.

Key Insights from Comparative Analysis:

Trifluoromethyl (CF₃) substituents, as in , introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity Trends :

  • Chlorine at the 2-position is conserved across analogs, suggesting its critical role in steric or electronic interactions with target proteins (e.g., PPARα) .
  • Compounds with bis(trifluoromethyl)phenyl groups () exhibit higher molecular complexity, which may correlate with selective inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Synthetic Accessibility :

  • The synthesis of naphthalene-containing analogs (e.g., ) often involves Suzuki-Miyaura coupling or Friedel-Crafts acylation, while trifluoromethyl derivatives may require halogen exchange reactions .

Biological Activity

2-Chloro-5-(naphthalen-2-YL)nicotinic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to a nicotinic acid framework with a chlorine substituent at the 2-position. The chemical formula is C13H10ClN1O2C_{13}H_{10}ClN_{1}O_{2}, and its molecular weight is approximately 251.68 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation: It has been suggested that this compound interacts with nicotinic acetylcholine receptors, potentially influencing neurotransmission and cellular signaling pathways.

Research Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly for developing novel pharmaceuticals. Its unique structure allows for further modifications that can enhance its biological properties or target specificity.

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